
Benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, an acetyloxy group, and a triazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester typically involves multiple steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene using a strong oxidizing agent such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through an esterification reaction. This involves reacting the benzoic acid with acetic anhydride (CH3CO)2O in the presence of a catalyst such as sulfuric acid (H2SO4).
Addition of the Triazenyl Group: The triazenyl group can be added through a diazotization reaction followed by coupling with a suitable amine. This involves reacting the benzoic acid derivative with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt, which is then coupled with an amine to form the triazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazenyl moiety.
Reduction: Reduction reactions can target the triazenyl group, converting it into an amine.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its triazenyl group can interact with biological molecules, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structure allows for interactions with various biological targets, making it a candidate for drug development and therapeutic research.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid and modifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: Similar structure but with a methoxy group instead of a triazenyl group.
Benzoic acid, 4-(acetyloxy)-, methyl ester: Lacks the triazenyl group, making it less reactive in certain biological applications.
Benzoic acid, 4-methyl-, methyl ester: Lacks both the acetyloxy and triazenyl groups, making it a simpler compound with different reactivity.
Uniqueness
The uniqueness of benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester lies in its combination of functional groups. The presence of both the acetyloxy and triazenyl groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
90476-07-6 |
|---|---|
分子式 |
C12H15N3O4 |
分子量 |
265.26 g/mol |
IUPAC名 |
methyl 4-[[acetyloxymethyl(methyl)amino]diazenyl]benzoate |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)19-8-15(2)14-13-11-6-4-10(5-7-11)12(17)18-3/h4-7H,8H2,1-3H3 |
InChIキー |
JMFDBLBXTHBXDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCN(C)N=NC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



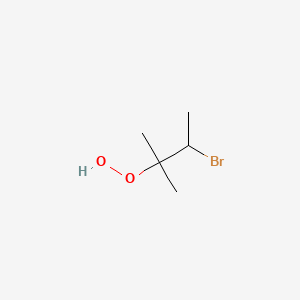
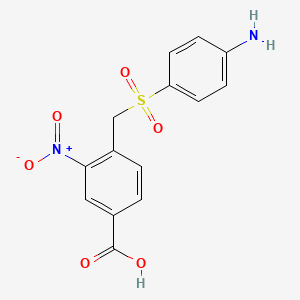
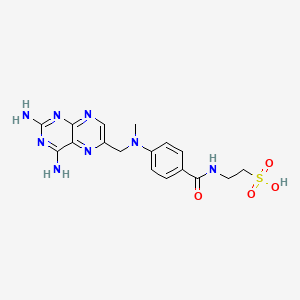

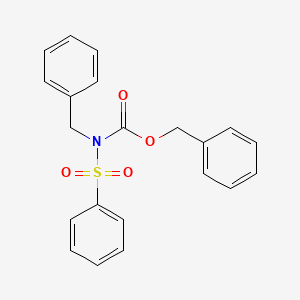
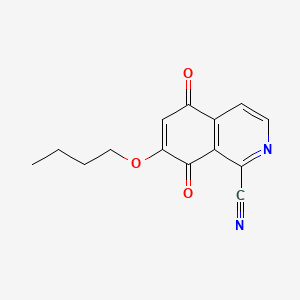

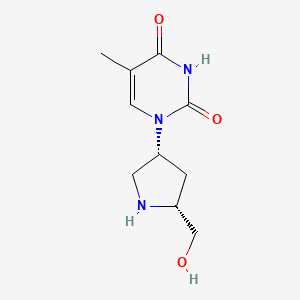
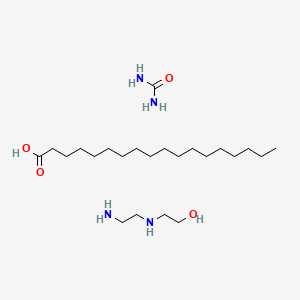

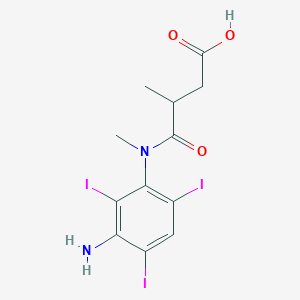
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

